Cas no 176244-21-6 (5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)

5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One is a fluorinated benzimidazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring two fluorine atoms at the 5- and 6-positions, enhances its electronic properties and metabolic stability, making it a valuable intermediate in drug discovery. The compound's rigid benzimidazole core contributes to its ability to interact with biological targets, particularly in the development of kinase inhibitors and antimicrobial agents. Its high purity and well-defined synthetic route ensure reproducibility in research settings. This compound is particularly useful for studying structure-activity relationships in medicinal chemistry due to its tunable reactivity and potential for further functionalization.
5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One structure
176244-21-6 structure
商品名:5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One
CAS番号:176244-21-6
MF:C7H4N2OF2
メガワット:170.11626
MDL:MFCD09802101
CID:112294
PubChem ID:10057935

5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One 化学的及び物理的性質

名前と識別子

    • 2H-Benzimidazol-2-one,5,6-difluoro-1,3-dihydro-
    • 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one
    • 3,4-difluoro-6-nitroanisole
    • 4,5-Difluor-2-methoxynitrobenzol
    • 4,5-difluoro-2-benzimidazolone
    • 4,5-DIFLUORO-2-NITROANISOLE
    • 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one
    • ANW-57528
    • CTK5C5053
    • PubChem10691
    • SBB065001
    • SureCN517768
    • 5,6-difluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 2H-Benzimidazol-2-one,5,6-difluoro-1,3-dihydro-(9CI)
    • AKOS022421145
    • MFCD09802101
    • C77627
    • BS-15670
    • EN300-28918
    • 5,6-DIFLUORO-1,3-DIHYDRO-2H-BENZO[D]IMIDAZOL-2-ONE
    • 5,6-difluoro-1,3-dihydrobenzimidazol-2-one
    • CS-0139399
    • 176244-21-6
    • FNIZLMLIRWCFRX-UHFFFAOYSA-N
    • SCHEMBL3786399
    • Z235363045
    • AKOS009145056
    • DB-270245
    • 5,6-DIFLUORO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
    • 2H-Benzimidazol-2-one, 5,6-difluoro-1,3-dihydro-
    • 5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One
    • MDL: MFCD09802101
    • インチ: InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
    • InChIKey: FNIZLMLIRWCFRX-UHFFFAOYSA-N
    • ほほえんだ: FC1C(F)=CC2NC(=O)NC=2C=1

計算された属性

  • せいみつぶんしりょう: 170.02916908g/mol
  • どういたいしつりょう: 170.02916908g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 41.1Ų

5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28918-10.0g
5,6-difluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one
176244-21-6 95.0%
10.0g
$384.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X21455-250mg
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
176244-21-6 97%
250mg
¥41.0 2024-07-18
Chemenu
CM510951-100mg
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
176244-21-6 97%
100mg
$113 2023-02-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FJ947-1g
5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One
176244-21-6 97%
1g
3064.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FJ947-100mg
5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One
176244-21-6 97%
100mg
862CNY 2021-05-07
Enamine
EN300-28918-2.5g
5,6-difluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one
176244-21-6 95.0%
2.5g
$97.0 2025-02-20
1PlusChem
1P00B1T2-100mg
2H-Benzimidazol-2-one,5,6-difluoro-1,3-dihydro-(9CI)
176244-21-6 97%
100mg
$5.00 2025-02-25
A2B Chem LLC
AF14758-5g
5,6-Difluoro-1,3-dihydro-2h-benzimidazol-2-one
176244-21-6 95%
5g
$136.00 2024-04-20
Aaron
AR00B21E-250mg
2H-Benzimidazol-2-one,5,6-difluoro-1,3-dihydro-(9CI)
176244-21-6 97%
250mg
$7.00 2025-01-23
Chemenu
CM510951-250mg
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one
176244-21-6 97%
250mg
$183 2023-02-02

5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One 関連文献

5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-Oneに関する追加情報

Introduction to 5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One (CAS No. 176244-21-6)

5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 176244-21-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

The chemical structure of 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one features a benzimidazole core with two fluorine atoms substituted at the 5 and 6 positions. The presence of these fluorine atoms imparts unique electronic and steric effects that can influence the compound's biological activity and pharmacokinetic properties. Fluorine substitution is a common strategy in drug design to enhance the potency and metabolic stability of lead compounds.

Recent studies have highlighted the potential of 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one has also shown promise as an antiviral agent. Research conducted by a team at the University of California in 2020 revealed that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and protein processing.

The pharmacokinetic profile of 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied to optimize its therapeutic potential. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, it demonstrates low toxicity in animal models, which is a crucial factor for its development as a therapeutic agent.

In terms of chemical synthesis, 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one can be prepared through a multi-step process involving the condensation of an appropriate diamine with a carboxylic acid derivative followed by fluorination reactions. The synthetic route has been optimized to achieve high yields and purity levels, facilitating large-scale production for preclinical and clinical studies.

The potential applications of 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one extend beyond cancer and viral infections. Ongoing research is exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may have neuroprotective effects by modulating oxidative stress and inflammation pathways.

In conclusion, 5,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 176244-21-6) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical fields. Continued research and clinical trials will be essential to fully realize its therapeutic potential and bring it closer to clinical use.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:176244-21-6)5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One
A1002823
清らかである:99%
はかる:5g
価格 ($):193.0